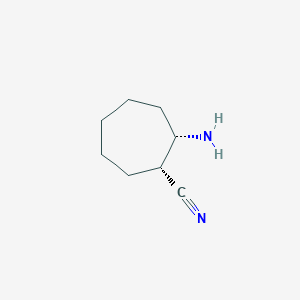

(1R,2S)-2-aminocycloheptane-1-carbonitrile

Description

(1R,2S)-2-Aminocycloheptane-1-carbonitrile is a chiral cycloheptane derivative featuring an amino group at position 2 and a nitrile group at position 1. Its stereochemistry (1R,2S) and seven-membered ring confer distinct conformational flexibility and physicochemical properties compared to smaller cyclic analogs. The compound’s molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol.

Properties

CAS No. |

1258640-18-4 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(1R,2S)-2-aminocycloheptane-1-carbonitrile |

InChI |

InChI=1S/C8H14N2/c9-6-7-4-2-1-3-5-8(7)10/h7-8H,1-5,10H2/t7-,8-/m0/s1 |

InChI Key |

AVGTVOQLWAIQOG-YUMQZZPRSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)N)C#N |

Canonical SMILES |

C1CCC(C(CC1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-aminocycloheptane-1-carbonitrile typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the alkylation of glycine equivalents with electrophiles, followed by cyclization reactions. The reaction conditions often involve the use of chiral catalysts to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocycloheptane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

(1R,2S)-2-aminocycloheptane-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares (1R,2S)-2-aminocycloheptane-1-carbonitrile with structurally related compounds, focusing on ring size, functional groups, stereochemistry, and physicochemical properties.

Structural Analogues with Smaller Rings

a. (1S,2R)-2-Aminocyclopentane-1-carbonitrile hydrochloride (CAS: 1523530-19-9)

- Molecular Formula : C₆H₁₁ClN₂

- Molecular Weight : 146.62 g/mol

- Key Differences :

- Smaller cyclopentane ring increases ring strain and reduces conformational flexibility.

- The hydrochloride salt enhances solubility in polar solvents compared to the free base form of the target compound.

- Stereochemistry (1S,2R) may lead to divergent biological activity due to altered spatial interactions .

b. (1R,2S)-2-Hydroxycyclopentanecarbonitrile (CAS: 68455-39-0)

- Molecular Formula: C₆H₉NO

- Molecular Weight : 111.14 g/mol

- Key Differences: Hydroxyl group replaces the amino group, reducing basicity but increasing polarity. Boiling point (255.9°C) and density (1.09 g/cm³) reflect stronger intermolecular hydrogen bonding compared to the amino-nitrile analogue .

Functional Group Variations

a. Cyclohexanecarboxylic Acid, 1-Amino-2-hydroxy-, (1R,2S)- (CAS: 197247-91-9)

- Molecular Formula: C₇H₁₃NO₃

- Molecular Weight : 159.18 g/mol

- Key Differences :

b. Chromene-Carbonitrile Derivatives (e.g., Compound 1E)

- Example: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

- Molecular Formula : C₁₇H₁₄N₂O₂

- Key Differences :

Stereochemical and Conformational Analysis

Physicochemical Properties

| Property | This compound | (1S,2R)-2-Aminocyclopentane-1-carbonitrile HCl | (1R,2S)-2-Hydroxycyclopentanecarbonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 136.20 | 146.62 | 111.14 |

| Boiling Point (°C) | ~260–280 (estimated) | N/A | 255.9 |

| Solubility | Moderate in organic solvents | High in water (due to HCl salt) | High in polar solvents |

| Key Functional Groups | –NH₂, –CN | –NH₂⁺ (protonated), –CN, Cl⁻ | –OH, –CN |

Biological Activity

(1R,2S)-2-aminocycloheptane-1-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound possesses a seven-membered ring structure with an amino group and a carbonitrile functional group. This configuration contributes to its distinct chemical properties and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The precise pathways affected depend on the biological context in which the compound is studied.

1. Neurotransmitter Systems

Research indicates that this compound may influence neurotransmitter systems. Its structural features allow it to interact with various receptors in the central nervous system, potentially acting as an agonist for certain targets.

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various mammalian cell lines. These studies are crucial in early drug development phases to evaluate safety profiles. The MTT assay is commonly used to determine cell viability post-treatment with the compound .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

3. Pharmacological Potential

The compound has been evaluated for its potential as a therapeutic agent in various disease models. Its activity against specific enzymes involved in metabolic pathways has been noted, suggesting possible applications in metabolic disorders .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated that treatment led to reduced neuronal death and improved behavioral outcomes compared to control groups .

Study 2: Anticancer Activity

In another study, this compound was tested for anticancer properties against glioblastoma cells. The compound exhibited significant inhibition of tumor growth in vitro and showed promise in vivo, leading to further exploration for potential therapeutic use.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| (1R,2S)-2-Aminocyclohexanecarboxylic Acid | Cyclohexane derivative | Similar amino functionalities |

| (1R,2S)-2-Aminocyclopentanecarboxylic Acid | Cyclopentane derivative | Smaller ring size; different stereochemistry |

| (1R,2S)-Phenylcyclopropanaminium | Cyclopropane derivative | Unique reactivity due to smaller ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.